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Compound of Interest

Compound Name: Hetrombopag olamine

Cat. No.: B607939

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Hetrombopag
olamine in combination with other therapies for various hematological disorders.
Hetrombopag olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor
(TPO-R) agonist that stimulates megakaryopoiesis, leading to increased platelet production.[1]
The rationale for combination therapy often involves targeting different disease mechanisms to
improve efficacy, overcome resistance, or reduce toxicity.

Mechanism of Action: TPO-R Signaling Pathway

Hetrombopag olamine binds to and stimulates the transmembrane domain of the TPO-
receptor (c-Mpl), a member of the hematopoietin receptor superfamily expressed on
hematopoietic stem cells, megakaryocytes, and platelets.[1][2] This activation mimics the effect
of endogenous thrombopoietin, initiating downstream signaling cascades, including the JAK-
STAT, PI3K-Akt, and MAPK-ERK pathways.[2] These pathways collectively promote the
proliferation and differentiation of megakaryocyte progenitor cells and inhibit apoptosis,
ultimately leading to increased platelet counts.[2][3]
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Caption: Hetrombopag olamine activates the TPO-R and downstream signaling pathways.

Application Note 1: Severe Aplastic Anemia (SAA) in
Combination with Immunosuppressive Therapy
(IST)

Rationale: Severe aplastic anemia is often caused by an autoimmune attack on hematopoietic
stem cells.[3] The standard first-line treatment for patients ineligible for hematopoietic stem cell
transplantation (HSCT) is immunosuppressive therapy (IST) with antithymocyte globulin (ATG)
and cyclosporine (CsA).[3][4] Adding a TPO-receptor agonist like Hetrombopag to IST is
intended to stimulate any remaining hematopoietic stem cells to improve the rate, rapidity, and
quality of hematologic response.[5][6][7]

Quantitative Data Summary
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BENCHE

Study Type

Combination
Therapy

Patient
Population

Key Efficacy
Endpoints

Reference

Phase 3,
Randomized,
Double-Blind,
Placebo-
Controlled
(NCT03825744)

Hetrombopag +
IST (ATG + CsA)

240 untreated
SAA patients
(160
Hetrombopag, 80

Placebo)

Complete
Response (CR)
at 6 months:
Significantly
higher in the

Hetrombopag

group.

[6]

Retrospective

Analysis

Hetrombopag

(HPAG) + IST vs.

Eltrombopag
(EPAG) + IST

109 SAA patients
(67 HPAG, 42
EPAG)

Overall
Response (OR)
at 6 months:
65.6% (HPAG)
vs. 73.8%
(EPAG)
(p=0.494).Compl
ete Response
(CR)at6
months: 31.3%
(HPAG) vs.
28.6% (EPAG)
(p=0.59).

[5]

Phase 2, Single-

Arm

(NCT03557099)

Hetrombopag

Monotherapy

55 SAA patients
refractory to IST

Hematologic
Response at 18
weeks:
41.8%.Hematolo
gic Response at
52 weeks:
49.1%.

[3]

Experimental Protocol: First-Line Treatment of SAA
(Based on NCT03825744)

1. Patient Selection:
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« Inclusion Criteria: Patients aged 15-75 years with newly diagnosed, untreated SAA who are
ineligible for HSCT.[6]

o Exclusion Criteria: Presence of specific chromosomal abnormalities, paroxysmal nocturnal
hemoglobinuria (PNH) clone size >50%, or prior treatment for SAA.

2. Study Design:
e Arandomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[6]

o Patients are randomly assigned in a 2:1 ratio to receive either Hetrombopag plus IST or
placebo plus IST.[6]

3. Treatment Regimen:

o Hetrombopag/Placebo Group: Hetrombopag or placebo administered orally at a daily dose of
15 mg for 6 months. It should be taken on an empty stomach.[6]

e Immunosuppressive Therapy (IST):
o Antithymocyte Globulin (ATG): Administered intravenously for 5 consecutive days.[6]

o Cyclosporine (CsA): Given orally for 6 months, with the dose adjusted to maintain target
trough levels.[6]

4. Efficacy Assessment:
e Primary Endpoint: Hematologic complete response (CR) rate at 6 months.[6]

e CR Definition: Hemoglobin >10 g/dL, absolute neutrophil count >1,000/mm3, and platelet
count >100,000/mm3 without transfusion support.[4]

o Secondary Endpoints: Overall response rate, time to first response, and safety.

Experimental Workflow Diagram
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Caption: Workflow for a randomized trial of Hetrombopag with IST in SAA.
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Application Note 2: Relapsed/Refractory Immune
Thrombocytopenia (ITP)

Rationale: ITP is an autoimmune disorder characterized by platelet destruction and impaired

production.[8] For patients who are relapsed or refractory to first-line treatments like

glucocorticoids, combination therapy can offer synergistic effects. Combining Hetrombopag (a

TPO-RA) with an anti-CD20 monoclonal antibody (e.g., Rituximab) targets both platelet

production and the autoimmune B-cell response.[9][10]

: o :

Combination Patient Key Efficacy
Study Type . . Reference
Therapy Population Endpoints
Response: All 4
patients
achieved
Anti-CD20 ] ) Complete
) 4 patients with
Case Series Monoclonal Response
) ) relapsed/refracto ] [9][10]
(Retrospective) Antibody + P (CR).Time to
r
Hetrombopag Y Response: 2to 9
days.Duration of
Response: 3 to
27 months.
Response: Both
patients
Romiplostim + ) ) achieved
_ 2 patients with
Case Series Danazol + ) complete
_ chronic refractory o [11]
(Retrospective) Hetrombopag/Elt remission and
severe ITP )
rombopag bleeding score

decreased from
Grade 3/4 to 0.

Experimental Protocol: Anti-CD20 and Hetrombopag
Combination (lllustrative)

1. Patient Selection:
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« Inclusion Criteria: Adult patients with ITP who have had an insufficient response to or have
relapsed after first-line therapies (e.g., corticosteroids, 1VIg).[9][10] Platelet count <30 x
10°/L.

e Exclusion Criteria: Prior treatment with anti-CD20 therapy, active infection, or known
contraindications to either drug.

2. Study Design:

e A prospective, single-arm, open-label pilot study to evaluate safety and efficacy.

3. Treatment Regimen:

e Anti-CD20 Therapy: Rituximab 375 mg/mz intravenously, once weekly for 4 weeks.

o Hetrombopag: Initiated concurrently or shortly after the first anti-CD20 infusion. Start with an
oral dose of 2.5 mg or 5 mg once daily.[12] The dose can be adjusted based on platelet
response, aiming for a platelet count >50 x 109/L.

e Maintenance: Following the initial combination phase, patients may continue on
Hetrombopag monotherapy to maintain a stable platelet count.[9]

4. Efficacy Assessment:

o Primary Endpoint: Overall response rate (ORR) at 3 or 6 months, defined as a platelet count
>30 x 10°%/L and at least a twofold increase from baseline without rescue therapy.

o Complete Response (CR): Platelet count >100 x 10°/L and absence of bleeding.[9][10]

o Safety Monitoring: Monitor for infusion-related reactions, infections, and other adverse
events.

Logical Relationship Diagram: Combination Strategies
inITP
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Caption: Targeting different ITP mechanisms with combination therapies.

Application Note 3: Chemotherapy-Induced
Thrombocytopenia (CIT)

Rationale: CIT is a common complication of cancer treatment that can lead to chemotherapy
dose delays or reductions, potentially compromising treatment outcomes.[13] TPO-RAs like
Hetrombopag are being investigated to mitigate CIT by stimulating platelet production, thereby
allowing patients to maintain their planned chemotherapy schedules.[13][14]

Quantitative Data Summary

Clinical trials for Hetrombopag in CIT are ongoing. The data below is based on the design of
registered trials.
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s . Key Efficacy
Combination Patient .
Study ID . Endpoint Reference
Therapy Population .
(Illustrative)
Proportion of
patients who can
complete
Patients with chemotherapy
Hetrombopag + ]
) advanced breast  cycles without
NCT05394285 Anti-tumor o [13]
cancer receiving dose
Treatment o
chemotherapy modification due
to
thrombocytopeni
a.
Proportion of
subjects that can
complete two
) ) planned
Patients with )
_ consecutive
Hetrombopag vs.  solid tumors
o chemotherapy
NCT07286032 Placebo + receiving 21-day ) [14][15]
cycles with no
Chemotherapy chemotherapy o
modification of
cycles

chemotherapy
regimen due to
thrombocytopeni

a.

Experimental Protocol: Prophylactic Use in CIT (Based

on NCT05394285)

1. Patient Selection:

« Inclusion Criteria: Adult patients with solid tumors (e.g., advanced breast cancer) scheduled

to receive chemotherapy known to cause thrombocytopenia.[13][15]
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o Exclusion Criteria: Pre-existing thrombocytopenia due to other causes (e.qg., liver disease,
bone marrow metastasis), use of anticoagulants, or significant cardiovascular disorders.[15]

2. Study Design:
« A multicenter, randomized, controlled, open-label study.[13]
3. Treatment Regimen:

e Hetrombopag Group (Prophylactic): Oral Hetrombopag at an initial dose of 7.5 mg/day is
started on day 2 after the initiation of an anti-tumor treatment cycle and continued for 14
days.[13]

o Control Group (Therapeutic): In the first cycle, a different TPO-RA like rhTPO may be used
therapeutically (started when platelets drop below 50 x 10°%/L).[13] In subsequent exploratory
cycles, Hetrombopag may be used therapeutically (started when platelets are <50 x 10°/L
and suspended when >100 x 10°/L).[13]

o Chemotherapy: Administered according to the standard institutional protocol.
4. Efficacy Assessment:

e Primary Endpoint: The proportion of patients who complete their planned chemotherapy
cycles without dose delays, reductions, or omissions due to thrombocytopenia (platelet count
<100 x 10°/L).[15]

e Secondary Endpoints: Incidence of clinically significant bleeding events, need for platelet
transfusions, and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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